molecular formula C17H23N5O4 B1673046 Hemado CAS No. 403842-38-6

Hemado

Número de catálogo B1673046
Número CAS: 403842-38-6
Peso molecular: 361.4 g/mol
Clave InChI: KOCIMZNSNPOGOP-IWCJZZDYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hemado is a high affinity selective A3 agonist . It is also known by its chemical name, 2-(1-Hexynyl)-N-methyladenosine . It has been used in research to study its effects on ischemia-reperfusion injury .


Synthesis Analysis

The synthesis of Hemado is not explicitly detailed in the search results. .


Molecular Structure Analysis

Hemado has the molecular formula C17H23N5O4 and a molecular weight of 361.4 g/mol . Its structure includes a hexynyl group and a methyladenosine group .


Physical And Chemical Properties Analysis

Hemado has a molecular weight of 361.4 g/mol . It is soluble to 100 mM in ethanol and to 100 mM in DMSO .

Aplicaciones Científicas De Investigación

Adenosine A3 Receptor Agonist

Hemado is a high affinity and selective adenosine A3 receptor agonist . The Ki values are 1.1, 327, 1230 and > 30,000 nM for human A3, A1, A2A and A2B receptors respectively . This makes it a valuable tool in the study of adenosine receptor pharmacology.

Pharmacological Research

Due to its high affinity and selectivity for the adenosine A3 receptor, Hemado is often used in pharmacological research . It can be used to study the effects of activating this receptor in various biological systems.

Ischemia/Reperfusion Injury Research

Hemado has been used in research studying ischemia/reperfusion injury . This type of injury occurs when blood supply returns to tissue after a period of ischemia, or lack of oxygen. The sudden return of blood can cause inflammation and oxidative damage.

Direcciones Futuras

While specific future directions for Hemado are not detailed in the search results, it has been used in research to study its effects on ischemia-reperfusion injury . This suggests potential future research directions in understanding its therapeutic effects and mechanisms of action.

Propiedades

IUPAC Name

(2R,3R,4S,5R)-2-[2-hex-1-ynyl-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-3-4-5-6-7-11-20-15(18-2)12-16(21-11)22(9-19-12)17-14(25)13(24)10(8-23)26-17/h9-10,13-14,17,23-25H,3-5,8H2,1-2H3,(H,18,20,21)/t10-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCIMZNSNPOGOP-IWCJZZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hemado

CAS RN

403842-38-6
Record name HEMADO
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hemado
Reactant of Route 2
Reactant of Route 2
Hemado
Reactant of Route 3
Reactant of Route 3
Hemado
Reactant of Route 4
Hemado
Reactant of Route 5
Reactant of Route 5
Hemado
Reactant of Route 6
Reactant of Route 6
Hemado

Q & A

Q1: What is the primary mechanism of action of 2-(1-Hexynyl)-N-methyladenosine (HEMADO)?

A1: 2-(1-Hexynyl)-N-methyladenosine (HEMADO) acts as a selective agonist for the adenosine A3 receptor (A3AR) []. This means it binds to A3AR and activates it, mimicking the effects of adenosine at this specific receptor subtype.

Q2: What evidence suggests that HEMADO exerts its effects through A3AR and not other adenosine receptor subtypes?

A2: Several lines of evidence support the selectivity of HEMADO for A3AR:

  • Pharmacological Studies: Research using [3H]HEMADO binding assays demonstrates its high affinity for human A3AR []. Furthermore, functional studies show that HEMADO effectively competes with other A3AR-selective ligands, indicating binding to the same receptor site [].
  • Differential Expression and Response: Studies comparing lung and skin mast cells revealed that HEMADO significantly enhanced degranulation only in lung mast cells, which express significantly higher levels of A3AR []. This suggests that the presence and abundance of A3AR correlate with HEMADO's effects.
  • Inhibition by Pertussis Toxin: The ability of pertussis toxin, a known inhibitor of Gi-coupled receptors like A3AR, to block HEMADO's effects on lung mast cell degranulation further confirms its action through this receptor subtype [].

Q3: How does HEMADO impact cellular function, specifically in the context of ischemia-reperfusion injury?

A3: Research on isolated rat hearts subjected to ischemia-reperfusion injury found that HEMADO administration led to a reduction in the levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB) in coronary flow []. These enzymes are indicative of myocardial cell damage. This protective effect was abolished with the co-administration of 5-hydroxydecanoate, a specific mitochondrial ATP-sensitive potassium channel (mitoKATP) blocker, suggesting that HEMADO's cardioprotective effects might be mediated, at least in part, by mitoKATP channels [].

Q4: Are there any identified effects of HEMADO on cellular proliferation?

A4: In vitro studies using rat pulmonary artery and microvascular endothelial cells indicate that HEMADO, as an A3AR agonist, can influence endothelial cell proliferation []. While the exact mechanisms and the extent of these effects are still under investigation, this finding suggests a potential role of A3AR and HEMADO in pulmonary vascular remodeling.

Q5: What are the potential implications of HEMADO's effects on A3AR for therapeutic applications?

A5: While further research is needed, the findings related to HEMADO's A3AR agonism open avenues for exploring its therapeutic potential in conditions like:

  • Cardioprotection: The observed reduction in cardiac enzyme markers during ischemia-reperfusion injury suggests possible applications in mitigating heart attack damage [].
  • Pulmonary Hypertension: Modulation of endothelial cell proliferation through A3AR targeting by HEMADO could offer new strategies for managing pulmonary arterial remodeling associated with pulmonary hypertension [].
  • Asthma: The ability of HEMADO to enhance degranulation of lung mast cells, which are key players in asthma, warrants further investigation into its potential role in asthma exacerbation or treatment [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.